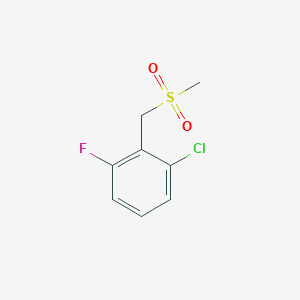
Lithium tetrachloroaurate(III) xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tetrachloroaurate(III) xhydrate is a chemical compound with the molecular formula LiAuCl₄·xH₂O. It is a coordination complex where lithium ions are coordinated to tetrachloroaurate(III) anions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium tetrachloroaurate(III) xhydrate can be synthesized through the reaction of lithium chloride with tetrachloroauric acid in an aqueous solution. The reaction typically involves dissolving lithium chloride in water and then adding tetrachloroauric acid to the solution. The mixture is then stirred and allowed to react, forming this compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium tetrachloroaurate(III) xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and ligands such as phosphines. Reaction conditions often involve aqueous or organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include gold nanoparticles, gold complexes with different ligands, and reduced gold species.
Applications De Recherche Scientifique
Lithium tetrachloroaurate(III) xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: The compound is utilized in biological studies for labeling and imaging purposes.
Medicine: Research explores its potential in drug delivery systems and therapeutic applications.
Industry: It is employed in the production of electronic components and catalysis.
Mécanisme D'action
The mechanism of action of lithium tetrachloroaurate(III) xhydrate involves its interaction with various molecular targets. In the case of gold nanoparticle formation, the compound undergoes reduction, leading to the nucleation and growth of gold particles. The pathways involved include electron transfer processes and coordination chemistry principles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen tetrachloroaurate(III) hydrate: Similar in structure but contains hydrogen instead of lithium.
Potassium tetrachloroaurate(III): Contains potassium ions instead of lithium.
Sodium tetrachloroaurate(III): Contains sodium ions instead of lithium.
Uniqueness
Lithium tetrachloroaurate(III) xhydrate is unique due to the presence of lithium ions, which can influence the compound’s solubility, reactivity, and applications. Its specific properties make it suitable for certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
AuCl4H2LiO |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
lithium;tetrachlorogold(1-);hydrate |
InChI |
InChI=1S/Au.4ClH.Li.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Clé InChI |
WAHSZMWQZAVXGV-UHFFFAOYSA-J |
SMILES canonique |
[Li+].O.Cl[Au-](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)


![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)



